molecular formula C13H19N B1352914 N-(4-isopropylbenzyl)cyclopropanamine CAS No. 848658-77-5

N-(4-isopropylbenzyl)cyclopropanamine

Cat. No. B1352914
M. Wt: 189.3 g/mol
InChI Key: NIMZIHWYZATVSS-UHFFFAOYSA-N
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Description

“N-(4-isopropylbenzyl)cyclopropanamine” is a chemical compound with the molecular formula C13H19N . It has a molecular weight of 189.3 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “N-(4-isopropylbenzyl)cyclopropanamine” consists of a cyclopropane ring attached to a benzyl group that is substituted with an isopropyl group .


Physical And Chemical Properties Analysis

“N-(4-isopropylbenzyl)cyclopropanamine” is a solid at room temperature . Its InChI code is 1S/C13H19N.ClH/c1-10(2)12-5-3-11(4-6-12)9-14-13-7-8-13;/h3-6,10,13-14H,7-9H2,1-2H3;1H .

Scientific Research Applications

Proteomics Research

  • Application Summary : “N-(4-isopropylbenzyl)cyclopropanamine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Synthesis of New Compounds

  • Application Summary : A series of new compounds, including “(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals” and their corresponding carboxylic acid analogues, has been synthesized . These compounds have shown anti-inflammatory, analgesic, and antioxidant potential.
  • Methods of Application : The compounds were initially isolated in the diastereomeric form, and their structures were confirmed with NMR, MS, and elemental analysis . Based on promising results in in vitro COX 1/2, 5-LOX, and antioxidant assays, the compounds were oxidized to obtain the pure single (major) diastereomer for further activities .
  • Results or Outcomes : Among all the compounds, FM4, FM10, and FM12 were the leading compounds based on their potent IC50 values. The IC50 values of compounds FM4, FM10, and FM12 were 0.74, 0.69, and 0.18 µM, respectively, in the COX-2 assay . Similarly, these three compounds also showed dominant IC50 values in the COX-1 assay . In the 5-LOX assay, the majority of the compounds were potent inhibitors of the enzyme .

Proteomics Research

“N-(4-isopropylbenzyl)cyclopropanamine” is a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Industrial Applications

“N-(4-isopropylbenzyl)cyclopropanamine”, also known as PAC, is a cyclopropane-containing amine that has gained attention in recent years due to its potential therapeutic and industrial applications. PAC is a chiral compound, meaning it has two enantiomers, which have different biological activities.

Proteomics Research

“N-(4-isopropylbenzyl)cyclopropanamine” is a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Safety And Hazards

“N-(4-isopropylbenzyl)cyclopropanamine” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled only in a well-ventilated area and with appropriate protective equipment .

properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(2)12-5-3-11(4-6-12)9-14-13-7-8-13/h3-6,10,13-14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMZIHWYZATVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406025
Record name N-(4-isopropylbenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylbenzyl)cyclopropanamine

CAS RN

848658-77-5
Record name N-(4-isopropylbenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Wang, M Zhang, W Luo, Y Zhang… - Journal of Medicinal …, 2021 - ACS Publications
The β-catenin/B-cell lymphoma 9 (BCL9) protein–protein interaction (PPI) is a potential target for the suppression of hyperactive Wnt/β-catenin signaling that is vigorously involved in …
Number of citations: 12 pubs.acs.org

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